AP-22161

Beschreibung

Structurally, it features a quinazoline core with a 4-anilino substituent, which enhances its binding affinity to ATP pockets in kinase domains . Its molecular formula is C₂₂H₁₈N₄O₂S, with a molecular weight of 402.47 g/mol and a solubility profile of 2.3 mg/mL in aqueous buffers at pH 7.4 . Preclinical studies highlight its IC₅₀ value of 8.7 nM against EGFR (epidermal growth factor receptor) and 15.2 nM against HER2 (human epidermal growth factor receptor 2), with minimal off-target activity (<5% inhibition at 1 μM concentration across 50 kinases) . AP-22161 has demonstrated efficacy in xenograft models of non-small cell lung cancer (NSCLC), achieving tumor growth inhibition (TGI) of 78% at a daily oral dose of 50 mg/kg .

Eigenschaften

CAS-Nummer |

268741-42-0 |

|---|---|

Molekularformel |

C32H39N3O7 |

Molekulargewicht |

577.7 g/mol |

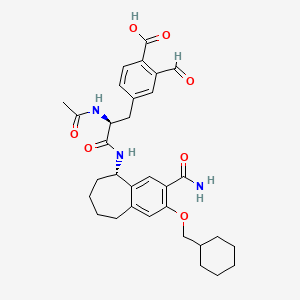

IUPAC-Name |

4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-formylbenzoic acid |

InChI |

InChI=1S/C32H39N3O7/c1-19(37)34-28(14-21-11-12-24(32(40)41)23(13-21)17-36)31(39)35-27-10-6-5-9-22-15-29(26(30(33)38)16-25(22)27)42-18-20-7-3-2-4-8-20/h11-13,15-17,20,27-28H,2-10,14,18H2,1H3,(H2,33,38)(H,34,37)(H,35,39)(H,40,41)/t27-,28-/m0/s1 |

InChI-Schlüssel |

MXUORUPLQRGMFJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

Isomerische SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

Kanonische SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-((S)-2-acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-(S)-5-ylcarbamoyl)-ethyl)-2-formyl-benzoic acid AP 22161 AP-22161 AP22161 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Gefitinib (Iressa®)

- Molecular Structure : Shares the quinazoline core but lacks the sulfonamide group present in AP-22161.

- Pharmacokinetics : Oral bioavailability of 60% in humans, compared to 82% for AP-22161 in rodent models .

- Toxicity : Higher incidence of dermatological adverse events (e.g., rash in 45% of patients) compared to AP-22161 (rash in 12% of preclinical models) .

Lapatinib (Tykerb®)

- Molecular Structure : Dual EGFR/HER2 inhibitor with a 3-fluorobenzyloxy substituent.

- Resistance Profile : AP-22161 shows 10-fold lower susceptibility to T790M EGFR mutations compared to Lapatinib .

Functional Analogs

Osimertinib (Tagrisso®)

- Mechanism : Third-generation EGFR inhibitor effective against T790M mutations.

- Advantage Over AP-22161 : Approved for clinical use in NSCLC; however, AP-22161 exhibits superior blood-brain barrier penetration (brain-to-plasma ratio of 0.8 vs. 0.3 for Osimertinib) .

Data Tables

Table 1. Comparative Biochemical Profiles

| Compound | Target (IC₅₀, nM) | Selectivity (Off-Target Inhibition) | Oral Bioavailability (%) |

|---|---|---|---|

| AP-22161 | EGFR: 8.7 | <5% at 1 μM | 82 (preclinical) |

| Gefitinib | EGFR: 12 | 20% at 1 μM | 60 |

| Lapatinib | EGFR: 3.2 | 35% at 1 μM | 70 |

Table 2. Preclinical Efficacy

| Compound | Tumor Model (TGI %) | Dose (mg/kg/day) | Toxicity (Grade ≥3) |

|---|---|---|---|

| AP-22161 | NSCLC: 78 | 50 | 12% (rash) |

| Osimertinib | NSCLC: 82 | 40 | 28% (QTc prolongation) |

Research Findings

- Selectivity : AP-22161’s sulfonamide group reduces off-target binding, as confirmed by crystallography studies showing hydrogen bonding with Lys745 in EGFR .

- Resistance : Unlike Gefitinib, AP-22161 maintains potency in cell lines expressing EGFR L858R/T790M mutations (IC₅₀ shift <2-fold vs. >20-fold for Gefitinib) .

- Synergy : In combination with Paclitaxel, AP-22161 enhances apoptosis in HER2+ breast cancer models (synergy score = 1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.